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Introduction

Persistent epithelial defects (PEDs) are a significant clinical challenge, characterized by the
failure of the corneal epithelium to heal within a normal timeframe, often leading to
complications such as infection, scarring, and vision loss.[1][2] Neurotrophic keratitis (NK), a
degenerative corneal disease caused by impaired trigeminal nerve function, is a primary cause
of PEDs.[3][4] REC 0559 (also known as Udonitrectag or MT8) is an investigational topical
therapy developed for the treatment of PEDs, particularly those associated with moderate to
severe neurotrophic keratitis.[5]

REC 0559 is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF).
NGF is a crucial neurotrophin for the development, survival, and differentiation of corneal cells.
By mimicking the action of NGF, REC 0559 is designed to promote corneal healing. This
document provides detailed application notes, a summary of clinical findings, and relevant
experimental protocols for researchers and drug development professionals interested in REC
0559.

Mechanism of Action

REC 0559 functions by binding to and activating the Tropomyosin receptor kinase A (TrkA), the
high-affinity receptor for Nerve Growth Factor (NGF). This action mimics the natural signaling
cascade of NGF, which is essential for corneal epithelial health and regeneration. The
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activation of TrkA by REC 0559 is believed to stimulate downstream signaling pathways that
promote corneal epithelial cell proliferation, differentiation, and migration, ultimately leading to
the healing of persistent epithelial defects.
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Caption: REC 0559 Signaling Pathway.
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Data Presentation
Phase 2 Clinical Trial Efficacy Data (NCT04276558)

The following table summarizes the primary efficacy endpoint from the Phase 2 clinical trial of
REC 0559 in patients with moderate to severe neurotrophic keratitis.

Percentage of
Patients with

Number of Statistical
Treatment . ] Complete o
Daily Dose Patients Significance
Group Corneal .
(Approx.) . vs. Vehicle
Healing at
Week 8
Not Statistically
REC 0559 0.5 p g/day 27 33.3% o
Significant
Not Statistically
REC 0559 2.5 pu g/day 27 19.2% o
Significant
Not Statistically
REC 0559 5.0 u g/day 27 19.2% o
Significant
Vehicle
N/A 27 34.5% N/A
(Placebo)

Phase 2 Clinical Trial Safety Data (NCT04276558)

A summary of the safety findings from the Phase 2 clinical trial is presented below.
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REC 0559 Treatment .
Safety Outcome Vehicle (Placebo) Group
Groups

Higher incidence of eye- o
Lower incidence of eye-related

Adverse Events (AES) related AEs compared to AE
S.

placebo.

) Majority of AEs were mild to )
Severity of AEs ) AEs were generally mild.
moderate and reversible.

Primarily related to the AEs were generally related to
Nature of AEs administration of the eye drops  the underlying condition or
and were temporary. vehicle administration.

N Generally well-tolerated with a
Overall Tolerability ] Well-tolerated.
manageable safety profile.

Experimental Protocols
Clinical Trial Protocol (Phase 2 - NCT04276558)

This section outlines the key aspects of the Phase 2 clinical trial protocol for REC 0559 in the

treatment of neurotrophic keratitis.

Study Title: Efficacy, Safety and Pharmacokinetics of 3 Doses of REC 0/0559 Eye Drops for the
Treatment of Stage 2 (Moderate) and 3 (Severe) Neurotrophic Keratitis in Adult Patients.

Study Design: A Phase 2, international, multicenter, dose-ranging, double-masked,
randomized, parallel-group, vehicle-controlled study.

Primary Objective: To determine the efficacy and safety of REC 0559 given as 1 drop four
times a day at concentrations of 5, 25, and 50 pg/mL over 8 weeks and to select the dose with

the best benefit-risk ratio.
Key Inclusion Criteria:

o Male or female patients aged =18 years.
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e Diagnosis of Stage 2 (moderate, persistent epithelial defect) or Stage 3 (severe, corneal
ulcer) neurotrophic keratitis in one eye.

o Decreased corneal sensitivity (< 4 cm using the Cochet-Bonnet aesthesiometer).

» No objective clinical evidence of improvement in the PED or corneal ulceration within the 2
weeks prior to screening despite conventional non-surgical treatment.

Key Exclusion Criteria:

» Active ocular infection (bacterial, viral, fungal, or protozoal) or active inflammation not related
to NK in the study eye.

» History of any ocular surgery within 3 months before the screening visit in the study eye (with
some exceptions).

o Use of therapeutic contact lenses during the study treatment periods.
e Known hypersensitivity to any of the components of the study drug.
» Women who are pregnant, nursing, or planning a pregnancy.

Treatment Administration:

Investigational Product: REC 0559 ophthalmic solution at concentrations of 5, 25, or 50
png/mL.

Reference Therapy: Vehicle ophthalmic solution (placebo).

Dosage: One drop administered four times a day in the study eye.

Treatment Duration: 8 weeks, with a 4-week follow-up period.
Primary Efficacy Endpoint:

e The percentage of patients achieving complete corneal healing of the persistent epithelial
defect or corneal ulcer at Week 8, as assessed by an independent central reading center.
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Secondary Efficacy Endpoints:
e Time to complete corneal healing.

o Percentage of patients achieving a 5-, 10-, and 15-letter mean improvement in Best
Corrected Distance Visual Acuity (BCDVA).

* Percentage of patients achieving complete corneal clearing at Week 8.

Screening and
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:
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Caption: REC 0559 Phase 2 Clinical Trial Workflow.

Representative Preclinical Protocol: In Vivo Rabbit
Corneal Wound Healing Model

The following is a representative protocol for a rabbit corneal wound healing model, as specific
details for REC 0559 preclinical studies are not publicly available. This protocol is based on
general methodologies for evaluating treatments for persistent epithelial defects.

Objective: To evaluate the efficacy of REC 0559 in promoting the healing of corneal epithelial
defects in a rabbit model.

Materials:

e New Zealand white rabbits.

¢ Anesthesia (e.g., ketamine and xylazine).

o Topical anesthetic (e.g., proparacaine hydrochloride).

o Surgical instruments for epithelial debridement (e.g., ophthalmic spatula or Beaver blade).
» REC 0559 ophthalmic solution at various concentrations.

» Vehicle control solution.

e Fluorescein sodium ophthalmic strips.

 Slit-lamp biomicroscope with a cobalt blue filter.

» Calibrated calipers or imaging software for defect size measurement.
Procedure:

e Anesthesia and Preparation: Anesthetize the rabbit according to approved institutional
animal care and use committee (IACUC) protocols. Apply a topical anesthetic to the eye.

o Epithelial Debridement: Create a standardized circular epithelial defect (e.g., 6-8 mm in
diameter) in the central cornea by gently scraping the epithelium with an ophthalmic spatula,
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taking care not to damage the underlying basement membrane.

o Treatment Administration: Randomly assign rabbits to treatment groups (e.qg., different
concentrations of REC 0559, vehicle control). Administer one drop of the assigned treatment
to the wounded eye at specified intervals (e.g., four times daily).

o Evaluation of Healing:

[¢]

At predetermined time points (e.g., 0, 24, 48, 72 hours), instill a fluorescein strip into the
lower conjunctival sac.

[¢]

Examine the cornea under a slit-lamp with a cobalt blue filter to visualize the epithelial
defect.

[¢]

Photograph the defect and measure its area using calibrated calipers or a validated
imaging software.

[¢]

Calculate the percentage of wound closure relative to the initial defect size.

» Endpoint Analysis: Compare the rate of wound healing and time to complete re-
epithelialization among the treatment groups. Histological analysis of the corneas can also
be performed at the end of the study to assess the quality of the healed epithelium.

Representative Preclinical Protocol: In Vitro TrkA
Phosphorylation Assay

This protocol is a representative example of how the activation of the TrkA receptor by REC
0559 could be assessed in vitro. Specific details for REC 0559 are not publicly available.

Objective: To determine if REC 0559 induces the phosphorylation of the TrkA receptor in a cell-
based assay.

Materials:

o A cell line that endogenously or recombinantly expresses the human TrkA receptor (e.qg.,
PC12 cells, transfected HEK293 cells).

¢ Cell culture medium and supplements.
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REC 0559 at various concentrations.

Recombinant human NGF (positive control).

Vehicle control.

Lysis buffer containing protease and phosphatase inhibitors.
Antibodies:

o Primary antibody against phosphorylated TrkA (p-TrkA).

o Primary antibody against total TrkA.

o Horseradish peroxidase (HRP)-conjugated secondary antibody.
SDS-PAGE gels and Western blotting equipment.
Chemiluminescent substrate.

Plate reader or imaging system for Western blot detection.
Procedure:

e Cell Culture and Treatment:

o Culture the TrkA-expressing cells to a suitable confluency in multi-well plates.

o Starve the cells in serum-free medium for a designated period (e.g., 4-6 hours) to reduce
basal receptor activation.

o Treat the cells with various concentrations of REC 0559, NGF (positive control), or vehicle
for a short duration (e.g., 10-15 minutes) at 37°C.

e Cell Lysis:

o Aspirate the treatment medium and wash the cells with ice-cold phosphate-buffered saline
(PBS).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Add ice-cold lysis buffer to each well, incubate on ice to lyse the cells, and then collect the
cell lysates.

o Clarify the lysates by centrifugation to remove cellular debris.

» Protein Quantification: Determine the protein concentration of each lysate using a standard
protein assay (e.g., BCA assay).

o Western Blotting:

o Normalize the protein amounts for each sample and prepare them for SDS-PAGE by
adding sample buffer and boiling.

o Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or
nitrocellulose membrane.

o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with the primary antibody against p-TrkA overnight at 4°C.

o Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

o Apply the chemiluminescent substrate and detect the signal using an imaging system.
o Data Analysis:

o Quantify the band intensities for p-TrkA.

o To normalize for protein loading, strip the membrane and re-probe with an antibody
against total TrkA, or run a parallel gel.

o Calculate the ratio of p-TrkA to total TrkA for each treatment condition and compare the
results to the vehicle control to determine the effect of REC 0559 on TrkA phosphorylation.

Conclusion

REC 0559 is a promising investigational therapy for persistent epithelial defects associated
with neurotrophic keratitis, acting as a mimetic of Nerve Growth Factor to stimulate corneal
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healing via the TrkA receptor. While a Phase 2 clinical trial did not demonstrate a statistically
significant improvement in the primary endpoint of complete corneal healing at week 8
compared to placebo, the compound was generally well-tolerated. Further research and clinical
development may be necessary to fully elucidate the therapeutic potential of REC 0559 and to
identify patient populations that may benefit most from this treatment. The protocols and data
presented here provide a comprehensive overview for researchers and professionals in the
field of ophthalmology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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